3,3-Dimethyl-4-pentenoic acid
Overview
Description
3,3-Dimethyl-4-pentenoic acid is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 .
Synthesis Analysis
The synthesis of 3,3-Dimethyl-4-pentenoic acid and its derivatives can be achieved using senecioic acid and/or its derivatives, which can be prepared relatively easily in the industrial process . An improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester has been discovered .Molecular Structure Analysis
The InChI code for 3,3-Dimethyl-4-pentenoic acid is 1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9) . This provides a specific description of the molecule’s structure.Scientific Research Applications
Synthesis and Industrial Applications
3,3-Dimethyl-4-pentenoic acid methyl ester is a crucial intermediate in synthesizing pyrethroids pesticides. An improved method for its synthesis involves using 3-methyl-2-buten-1-ol and trimethyl orthoacetate, leading to a yield of 85.5% with a purity of 99.2% (Peng Chu-he, 2012). Another improved synthesis approach uses orthophosphate and sodium methoxide as catalysts, enhancing the recovery rate of the product and making the process more suitable for industrial production (Yan-Fang Liao et al., 2012).
Chemical Synthesis and Reactions
Selective terminal oxidation of 3,3-dimethyl-4-pentenoates leads to the formation of 5-acetoxy-3,3-dimethyl-4-pentenoates and their analogues in good yields. This process is beneficial in synthesizing 3,4-dihydro-4,4-dimethyl-2H-pyran-2-one (Mariko Tanaka et al., 1986). The electrochemical carboxylation of certain bromo compounds with atmospheric carbon dioxide yields 3-methylene-4-pentenoic acid, which can be used in aqueous intermolecular Diels-Alder reactions (H. Senboku et al., 1998).
Photoreactions and Isomerization
4-Methyl-2-(E)-pentenoic acid and 5-methyl-2-(E)-hexenoic acid can be transformed into their corresponding β,γ-unsaturated isomers via irradiation at 254 nm. Additionally, the synthesis of 5,5-dimethyl-2(5H)-furanone from 4-hydroxy-4-methyl-2-(E)-pentenoic acid through photochemically induced lactonization is described (J. Biot et al., 2010).
Applications in Organic Chemistry
(Z)- and (E)-4,4-Dimethyl-5-oxo-2-pentenoic acids exhibit ring-chain tautomerism, with the (Z) form existing almost exclusively in the hydroxy lactone form. These compounds can react with various phenylhydrazines to yield dihydropyrazole derivatives (Kunio Ito et al., 1986).
Safety And Hazards
The safety data sheet for 3,3-Dimethyl-4-pentenoic acid suggests that it is a combustible material. It should be kept away from heat and all sources of ignition. In case of a spill or leak, uninvolved persons should evacuate to a safe place . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
3,3-dimethylpent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYOTZLMLLTWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442630 | |
Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-pentenoic acid | |
CAS RN |
7796-73-8 | |
Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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